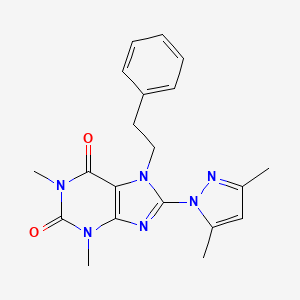
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research on related purine derivatives highlights the compound's relevance in synthesizing new chemical entities with potential biological activities. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines shows potent cytotoxic activities against various cancer cell lines, suggesting that similar structural analogs like the compound could have similar biological relevance (Deady et al., 2003). Another study on the synthesis and structural characterization of metal complexes of 6-pyrazolylpurine derivatives offers insights into metal-mediated base pair formation, indicating potential applications in nucleic acid chemistry and molecular biology (Sinha et al., 2015).
Catalytic Applications
The use of purine derivatives as catalysts in chemical synthesis is demonstrated by a study on theophylline, a purine derivative, used as a catalyst for the synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives. This suggests that the compound may also find use in catalyzing organic transformations, thereby contributing to green chemistry initiatives (Yazdani-Elah-Abadi et al., 2017).
Chemical Synthesis and Coordination Chemistry
Research into diorganotin(IV) derivatives containing pyrazole ligands, like the one related to the compound of interest, elucidates the structural and coordination behavior of such complexes, providing valuable insights for the development of new materials and catalysts (Cui et al., 2005).
Anticancer, Antiviral, and Antimicrobial Research
The synthesis of tricyclic triazino and triazolo[4,3-e]purine derivatives has been explored for their potential anticancer, anti-HIV-1, and antimicrobial activities. Such studies indicate that structurally related compounds could be explored for similar pharmacological applications, providing a foundation for future drug development (Ashour et al., 2012).
Electronic and Photovoltaic Applications
The structural, electro-optical, charge transport, and nonlinear optical properties of pyrazole compounds have been extensively studied, revealing their potential in semiconducting materials and electronic applications. This suggests that compounds with similar molecular frameworks might be applicable in the development of new materials for photovoltaic and electronic devices (Irfan et al., 2016).
Propriétés
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-13-12-14(2)26(22-13)19-21-17-16(18(27)24(4)20(28)23(17)3)25(19)11-10-15-8-6-5-7-9-15/h5-9,12H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEJVCFKXVKWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2725883.png)
![N-[2-(3-Methylphenoxy)cyclohexyl]but-2-ynamide](/img/structure/B2725885.png)
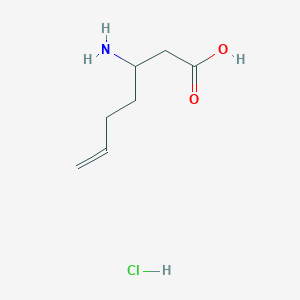
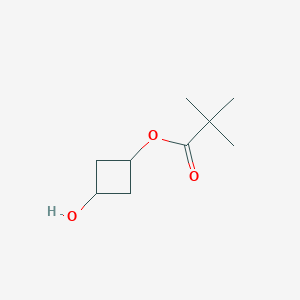
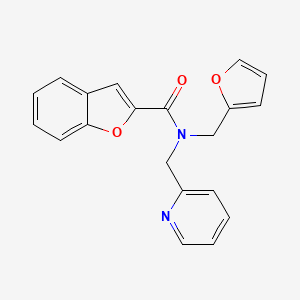
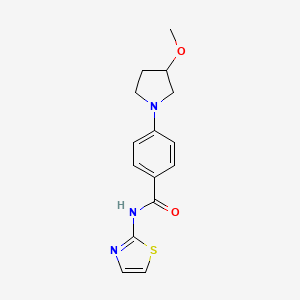
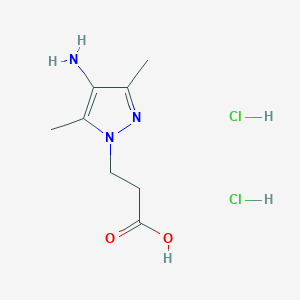
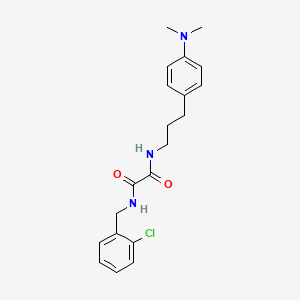
![2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2725895.png)
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2725896.png)
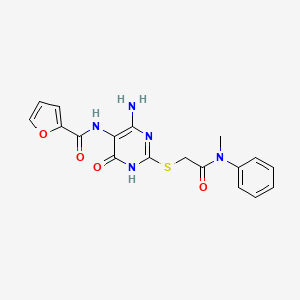
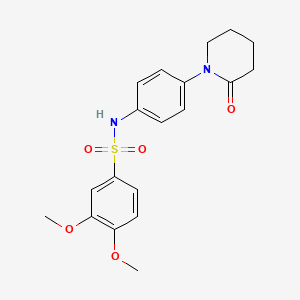
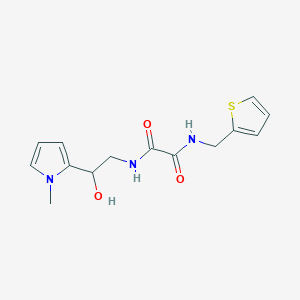
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2725902.png)